molecular formula C7H8N2OS B14333069 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one CAS No. 105173-88-4

6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one

Cat. No.: B14333069
CAS No.: 105173-88-4
M. Wt: 168.22 g/mol
InChI Key: SOXPDHQJRNDOKC-UHFFFAOYSA-N
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Description

6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with prop-2-en-1-yl sulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a prop-2-en-1-yl sulfanyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

    Thiophene derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry.

    Imidazole derivatives: These compounds share the heterocyclic structure and are known for their broad range of biological activities.

Uniqueness: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is unique due to the presence of both the pyrimidine ring and the prop-2-en-1-yl sulfanyl group, which confer specific chemical and biological properties

Properties

CAS No.

105173-88-4

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

6-prop-2-enylsulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C7H8N2OS/c1-2-5-11-6-3-4-8-7(10)9-6/h2-4H,1,5H2,(H,8,9,10)

InChI Key

SOXPDHQJRNDOKC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=NC(=O)N1

Origin of Product

United States

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